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Compound of Interest

Compound Name: 2-Hydroxyoctan-3-one

Cat. No.: B3270181

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
alpha-hydroxy ketone, 2-hydroxyoctan-3-one. The information is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis. This
document compiles available spectroscopic data, outlines general experimental protocols for
the characterization of alpha-hydroxy ketones, and presents a logical workflow for
spectroscopic analysis.

Compound Overview

Compound: 2-Hydroxyoctan-3-one IUPAC Name: 2-hydroxyoctan-3-one CAS Number:
52279-26-2 Molecular Formula: CsHi6O2 Molecular Weight: 144.21 g/mol Structure:

Spectroscopic Data Summary

At present, detailed experimental spectroscopic data (NMR, IR, MS) for 2-hydroxyoctan-3-
one is not readily available in public spectral databases. The following tables are therefore
presented as a general guide based on the known spectral characteristics of analogous alpha-
hydroxy ketones. These values are predictive and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
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Table 1: Predicted *H NMR Spectral Data for 2-Hydroxyoctan-3-one

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~4.0-4.2 q 1H -CH(OH)-
~3.5-4.0 s (broad) 1H -OH
~2.5-2.7 t 2H -C(=0)-CHa-
~1.5-1.7 m 2H -CH2-CH2-C(=0)-
~1.2-1.4 m 4H -CH2-CH2-CHs
~1.2-1.3 d 3H -CH(OH)-CHs
~0.9 t 3H -CH2-CHs

Table 2: Predicted 3C NMR Spectral Data for 2-Hydroxyoctan-3-one

Chemical Shift (6) ppm

Assignment

~210-215 C=0 (Ketone)
~70-75 -CH(OH)-

~40-45 -C(=0)-CHa-
~30-35 -CH2-CH2-C(=0)-
~25-30 -CH2-CH2-CHs
~20-25 -CH(OH)-CHs
~14 -CH2-CHs

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for 2-Hydroxyoctan-3-one
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Wavenumber (cm~?) Functional Group Description

~3400 (broad) O-H Alcohol stretch
~2960, ~2870 C-H Alkane stretch
~1715 C=0 Ketone stretch
~1100 C-O0 Alcohol stretch

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Hydroxyoctan-3-one

m/z Fragment lon Description

144 [CsH1602]* Molecular lon (M)
129 [M - CHs]* Loss of a methyl group
115 [M - CzHs]* Loss of an ethyl group
87 [CHsCH(OH)COJ* Alpha-cleavage

71 [CH3(CH2)sCOJ* Alpha-cleavage

45 [CHsCH(OH)]* Alpha-cleavage

43 [CHsCOJ* Acylium ion

Experimental Protocols

While specific experimental details for 2-hydroxyoctan-3-one are not available, the following
are general protocols for the spectroscopic analysis of an alpha-hydroxy ketone.

Synthesis of 2-Hydroxyoctan-3-one (General Procedure)

A common method for the synthesis of alpha-hydroxy ketones is the oxidation of the

corresponding ketone.

Workflow for the Synthesis of 2-Hydroxyoctan-3-one

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b3270181?utm_src=pdf-body
https://www.benchchem.com/product/b3270181?utm_src=pdf-body
https://www.benchchem.com/product/b3270181?utm_src=pdf-body
https://www.benchchem.com/product/b3270181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of 2-Hydroxyoctan-3-one

Oxidation of Enolate
(e.g., with m-CPBA or MOOPH)

Enolate Formation
(e.g., with LDA)

Aqueous Workup and Purification

Start with Octan-3-one (e.g., Chromatography)

2-Hydroxyoctan-3-one

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 2-hydroxyoctan-3-one.

Spectroscopic Analysis

Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow

Purified 2-Hydroxyoctan-3-one

A\

NMR Spectroscopy -t Mass Spectrometry (MS)
(H, 13C, DEPT, COSY, HSQC, HMBC) Infrared (IR) Spectroscopy | L. (El, ESI)

Data Analysis and Structure Elucidation
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Caption: A logical workflow for the comprehensive spectroscopic analysis of 2-hydroxyoctan-
3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Experiments: Acquire H NMR, 3C NMR, and potentially 2D NMR spectra such as COSY,
HSQC, and HMBC for complete structural assignment.

Infrared (IR) Spectroscopy:

o Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between
salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm~1).
Mass Spectrometry (MS):

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

¢ Instrumentation: A mass spectrometer, which could be coupled with a gas chromatograph
(GC-MS) or a liquid chromatograph (LC-MS).

 lonization Method: Electron lonization (El) is common for GC-MS, while Electrospray
lonization (ESI) is often used for LC-MS.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 2-hydroxyoctan-3-one. The presented data is based on the general
properties of alpha-hydroxy ketones and serves as a predictive framework. Experimental
verification is essential for the definitive characterization of this compound. The outlined
experimental protocols and workflows offer a systematic approach for researchers and
scientists to obtain and analyze the necessary spectroscopic data.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxyoctan-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3270181#2-hydroxyoctan-3-one-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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